9-(4-Azidophenoxy)nonane-1-thiol
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Overview
Description
9-(4-Azidophenoxy)nonane-1-thiol is an organic compound characterized by the presence of an azide group attached to a phenoxy ring, which is further connected to a nonane chain ending in a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Azidophenoxy)nonane-1-thiol typically involves a multi-step process. One common method starts with the preparation of 4-azidophenol, which is then reacted with 1-bromononane under basic conditions to form 9-(4-azidophenoxy)nonane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(4-Azidophenoxy)nonane-1-thiol can undergo various chemical reactions, including:
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst for azide reduction.
Substitution: Thiourea for nucleophilic substitution to introduce the thiol group.
Major Products
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers.
Scientific Research Applications
9-(4-Azidophenoxy)nonane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(4-Azidophenoxy)nonane-1-thiol involves its functional groups:
Thiol Group: Acts as a nucleophile in various chemical reactions, forming covalent bonds with electrophiles.
Azide Group: Can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Phenoxy Group: Provides stability and rigidity to the molecule, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its high reactivity due to its bicyclo structure.
2-Azaadamantane N-oxyl (AZADO): Another highly reactive nitroxyl radical used in electrochemical analysis.
Nortropine N-oxyl (NNO): Similar to ABNO and AZADO, used in various oxidation reactions.
Uniqueness
9-(4-Azidophenoxy)nonane-1-thiol is unique due to its combination of an azide group, a phenoxy ring, and a thiol group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
646450-16-0 |
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Molecular Formula |
C15H23N3OS |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
9-(4-azidophenoxy)nonane-1-thiol |
InChI |
InChI=1S/C15H23N3OS/c16-18-17-14-8-10-15(11-9-14)19-12-6-4-2-1-3-5-7-13-20/h8-11,20H,1-7,12-13H2 |
InChI Key |
ALAFYVCZNKXQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OCCCCCCCCCS |
Origin of Product |
United States |
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